3-Formylbenzamidine hydrochloride

Description

BenchChem offers high-quality 3-Formylbenzamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylbenzamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

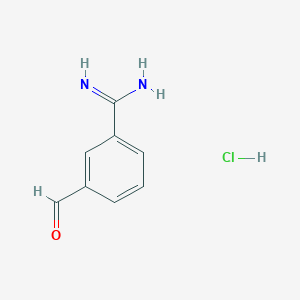

Structure

3D Structure of Parent

Properties

CAS No. |

57081-01-3 |

|---|---|

Molecular Formula |

C8H9ClN2O |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

3-formylbenzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C8H8N2O.ClH/c9-8(10)7-3-1-2-6(4-7)5-11;/h1-5H,(H3,9,10);1H |

InChI Key |

KYRDCTJVRFMQGS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)C(=N)N)C=O.Cl |

Canonical SMILES |

C1=CC(=CC(=C1)C(=N)N)C=O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

3-Formylbenzamidine hydrochloride chemical structure and properties

A Critical Synthon in Serine Protease Inhibitor Design

Executive Summary

3-Formylbenzamidine hydrochloride (CAS: 57081-01-3) is a bifunctional aromatic building block extensively utilized in the development of trypsin-like serine protease inhibitors. Its structure combines a highly basic amidine "anchor" (pKa ~11-12) that mimics the arginine side chain, with a reactive formyl (aldehyde) "handle" at the meta position. This dual functionality allows it to serve as both a potent S1 pocket ligand and a versatile attachment point for fragment-based drug discovery (FBDD), particularly targeting Thrombin, Factor Xa, and Trypsin.

Chemical Identity & Structural Analysis[1]

Core Specifications

| Property | Specification |

| IUPAC Name | 3-Formylbenzenecarboximidamide hydrochloride |

| CAS Number | 57081-01-3 |

| Molecular Formula | |

| Molecular Weight | 184.62 g/mol (HCl salt) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | High in Water, DMSO, Methanol; Low in non-polar solvents |

| pKa (Amidine) | ~11.6 (Protonated at physiological pH) |

Structural Connectivity (DOT Visualization)

The following diagram illustrates the chemical connectivity and the distinct electronic regions of the molecule: the cationic amidine (S1 anchor) and the electrophilic aldehyde (synthetic handle).

Figure 1: Structural deconstruction of 3-Formylbenzamidine HCl, highlighting the functional divergence between the binding motif (Amidine) and the reactive handle (Formyl).

Pharmacological Relevance: The "Anchor" Mechanism

The S1 Pocket Interaction

Trypsin-like serine proteases possess a deep, negatively charged specificity pocket (S1) containing an aspartate residue (Asp189 in Trypsin, Asp194 in Chymotrypsin numbering).[1]

-

Mechanism: The protonated amidine group of 3-formylbenzamidine forms a strong bidentate salt bridge with the carboxylate of this Aspartate.

-

Selectivity: This interaction mimics the binding of the natural substrates Arginine or Lysine, providing high affinity (

often in the micromolar range for the fragment alone).

The Role of the Formyl Group

While the amidine anchors the molecule, the meta-formyl group serves two potential purposes in drug design:

-

Synthetic Handle (Primary Use): It allows for reductive amination to attach P2/P3 pharmacophores, extending the inhibitor into the S2/S3 subsites to increase specificity (e.g., creating Factor Xa selective inhibitors).

-

Reversible Covalent Warhead (Secondary Use): In rare designs, the aldehyde can form a hemiacetal with the catalytic Serine (Ser195), acting as a transition state mimic, although this is less common with meta-substitution compared to para-substitution or peptide aldehydes.

Synthetic Routes & Manufacturing Challenges

The synthesis of 3-formylbenzamidine is non-trivial due to the incompatibility of the reactive aldehyde with the harsh conditions required to form the amidine.

The Pinner Reaction Challenge

The standard Pinner reaction (Nitrile + HCl/EtOH) converts a nitrile to an imidate, which is then ammonolyzed to an amidine.

-

Problem: If 3-cyanobenzaldehyde is used directly, the HCl/EtOH step will convert the aldehyde into a diethyl acetal .

-

Solution: The synthesis must explicitly manage this protection/deprotection sequence.

Validated Synthetic Workflow

Figure 2: Step-wise synthesis via the Pinner method, accounting for in-situ acetal protection and subsequent hydrolysis.

Experimental Protocols

Synthesis of 3-Formylbenzamidine HCl

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde.

Phase 1: Imidate Formation (Pinner)

-

Dissolve 3-cyanobenzaldehyde (10.0 mmol) in anhydrous ethanol (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis of the nitrile to the amide.

-

Seal the vessel and stir at 0°C for 24 hours. The aldehyde will likely convert to the diethyl acetal in situ.

Phase 2: Amidine Conversion

-

Remove excess HCl and solvent under reduced pressure (keep temperature < 40°C).

-

Redissolve the residue in anhydrous ethanol (20 mL).

-

Treat with ammonia (saturated ethanolic solution, 7N) at 0°C.

-

Stir for 24 hours at room temperature.

-

Evaporate solvent to yield the crude acetal-protected amidine.

Phase 3: Deprotection & Isolation

-

Dissolve the crude intermediate in 2N HCl (aqueous).

-

Stir at room temperature for 1–2 hours (monitored by TLC/LCMS) to hydrolyze the acetal back to the aldehyde.

-

Concentrate the aqueous layer.

-

Recrystallize from EtOH/Ether or Isopropanol to yield 3-formylbenzamidine hydrochloride.

Handling & Storage (Self-Validating Protocol)

-

Hygroscopicity Check: Upon opening, if the solid appears gummy or sticky, it has absorbed water. Dry in a vacuum desiccator over

. -

Oxidation Check: Dissolve a small sample in

for NMR. A proton signal at ~10.0 ppm indicates the aldehyde. A shift or disappearance suggests oxidation to 3-amidinobenzoic acid. -

Storage: Store at -20°C under Argon.

Analytical Profile

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR ( | Formyl proton (Aldehyde). Disappearance indicates oxidation. | |

| 1H NMR ( | Aromatic protons. Pattern confirms meta substitution. | |

| MS (ESI+) | m/z ~149.07 | Matches |

| IR Spectroscopy | ~1690–1700 | C=O stretch (Aldehyde). |

| IR Spectroscopy | ~1650–1680 | C=N stretch (Amidine). |

References

-

ChemicalBook. (2023). 3-FORMYL BENZAMIDINE HYDROCHLORIDE (CAS 57081-01-3).[2] Retrieved from

-

PubChem. (2025).[3] Benzamidine Hydrochloride (Related Structure/Properties).[][5] National Library of Medicine. Retrieved from

-

Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Inhibitors of Bovine Trypsin and Thrombin.[6] Journal of Medicinal Chemistry. (Contextual grounding for benzamidine S1 binding).

-

ChemSrc. (2025). 3-Cyanobenzaldehyde (Precursor Data).[7] Retrieved from

-

BOC Sciences. (2025). Benzamidine Hydrochloride Specifications.[][5] Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Cyanobenzaldehyde | CAS#:24964-64-5 | Chemsrc [chemsrc.com]

- 3. 3-Formylbenzamide | C8H7NO2 | CID 10630670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzamidine - Wikipedia [en.wikipedia.org]

- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]

molecular weight and formula of 3-Formylbenzamidine hydrochloride

An In-Depth Technical Guide to 3-Formylbenzamidine Hydrochloride: A Versatile Bifunctional Reagent for Advanced Research

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. 3-Formylbenzamidine hydrochloride emerges as a significant, albeit specialized, chemical entity. Its structure is deceptively simple, featuring a benzamidine core—a well-established pharmacophore for serine protease inhibition—and a chemically versatile formyl (aldehyde) group at the meta-position. This bifunctional nature makes it not merely a standalone inhibitor but a powerful building block for the synthesis of more complex, high-affinity ligands and targeted chemical probes.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of 3-Formylbenzamidine hydrochloride. We will delve into its fundamental physicochemical properties, provide a detailed synthetic protocol grounded in established chemical principles, outline methods for its unambiguous characterization, and explore its strategic applications in the rational design of novel therapeutics.

Core Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in research. 3-Formylbenzamidine hydrochloride is typically supplied as a stable, crystalline solid.

| Property | Value | Source(s) |

| Chemical Name | 3-Formylbenzamidine hydrochloride | [1][2] |

| Synonyms | 3-Formylbenzamidine HCl, Benzenecarboximidamide, 3-formyl-, hydrochloride (1:1) | [1] |

| CAS Number | 57081-01-3 | [1][2][3][4] |

| Molecular Formula | C₈H₉ClN₂O | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Exact Mass | 184.0403406 u | [1] |

| Appearance | White to off-white solid | [] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of 3-Formylbenzamidine hydrochloride is most logically achieved from its corresponding nitrile, 3-cyanobenzaldehyde, via the classical Pinner reaction. This two-step process is favored for its high efficiency and the relative stability of the intermediates. The causality behind this choice lies in the Pinner reaction's proven reliability for converting nitriles into imidates, which are then readily converted to the desired amidine.

Synthetic Workflow Diagram

The following diagram illustrates the two-stage conversion of the nitrile starting material to the final amidine hydrochloride product.

Caption: Synthetic pathway for 3-Formylbenzamidine hydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Materials:

-

3-Cyanobenzaldehyde

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or saturated solution in ethanol)

Step 1: Formation of Ethyl 3-formylbenzimidate hydrochloride (Pinner Reaction)

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (e.g., filled with CaCl₂). Maintain the system under an inert atmosphere (Nitrogen or Argon).

-

Reaction Mixture: Dissolve 3-cyanobenzaldehyde (1.0 eq) in anhydrous ethanol (approx. 2-3 M concentration). Cool the solution to 0°C using an ice bath.

-

HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C. Continue the gas addition until the solution is saturated and a precipitate begins to form.

-

Incubation: Seal the flask and store it at 4°C for 12-24 hours to allow for complete precipitation of the imidate hydrochloride salt.

-

Isolation: Collect the white crystalline solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the intermediate under vacuum.

-

Self-Validation Check: The intermediate can be analyzed by ¹H NMR to confirm the formation of the ethoxy group and the shift of the aromatic protons before proceeding.

-

Step 2: Conversion to 3-Formylbenzamidine hydrochloride (Ammonolysis)

-

Suspension: Suspend the dried ethyl 3-formylbenzimidate hydrochloride intermediate (1.0 eq) in anhydrous ethanol (approx. 1-2 M) in a sealed pressure vessel.

-

Ammonia Addition: Cool the suspension to 0°C and add a pre-cooled, saturated solution of ammonia in ethanol (approx. 2-3 eq). Alternatively, bubble anhydrous ammonia gas through the suspension at low temperature.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 16-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the imidate intermediate.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The resulting crude solid is often of high purity. For superior purity, it can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield 3-Formylbenzamidine hydrochloride as a crystalline solid.

Spectroscopic Characterization and Structure Elucidation

Unambiguous confirmation of the final product's structure is critical. The following are the expected spectroscopic signatures for validating the identity and purity of 3-Formylbenzamidine hydrochloride.

-

¹H NMR (in DMSO-d₆):

-

Aldehyde Proton (CHO): A sharp singlet expected around δ 9.9-10.1 ppm.

-

Amidine Protons (NH₂): Two broad singlets, integrating to 2H each (for the two NH₂ groups of the protonated amidinium ion), typically observed between δ 9.0-9.5 ppm.

-

Aromatic Protons: A complex multiplet pattern between δ 7.5-8.2 ppm, corresponding to the four protons on the benzene ring.

-

-

FT-IR (ATR):

-

N-H Stretch: Broad absorption bands in the range of 3100-3400 cm⁻¹ corresponding to the amine groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption peak around 1700-1715 cm⁻¹.

-

C=N Stretch (Amidine): A characteristic absorption in the 1650-1680 cm⁻¹ region.

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed will be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₈H₈N₂O, which has a calculated mass of 149.07.

-

Strategic Applications in Drug Discovery

The true value of 3-Formylbenzamidine hydrochloride lies in its utility as a versatile synthetic intermediate.

A. Scaffold for Serine Protease Inhibitors

The benzamidine moiety is a classic "warhead" that reversibly and competitively inhibits serine proteases like trypsin and thrombin by mimicking the natural arginine substrate.[][6][7] The formyl group provides a crucial chemical handle for further elaboration:

-

Structure-Activity Relationship (SAR) Studies: The aldehyde can be converted into a wide array of functional groups (e.g., amines via reductive amination, alkenes via Wittig reactions) to probe the enzyme's active site and develop ligands with enhanced potency and selectivity.

-

Covalent Inhibitors: The aldehyde itself can act as a weak electrophile, capable of forming a reversible covalent bond (a hemiacetal) with a serine residue in the enzyme's active site, potentially leading to inhibitors with prolonged duration of action.

B. Synthesis of Heterocyclic Scaffolds

The formyl and amidine groups can participate in intramolecular or intermolecular condensation reactions to form complex heterocyclic systems, which are privileged structures in medicinal chemistry. For example, it can serve as a precursor for substituted quinazolines or other fused ring systems.

C. Development of Chemical Probes

The aldehyde functionality is ideal for bioconjugation. Through reductive amination, the 3-Formylbenzamidine core can be tethered to:

-

Fluorescent Dyes: To create probes for visualizing target enzymes in cells or tissues.

-

Affinity Resins: To immobilize the ligand on a solid support for use in purifying target proteins from complex biological samples.[8]

-

Biotin Tags: For use in pulldown assays to identify protein binding partners.

Handling, Storage, and Safety

As a reactive chemical intermediate, proper handling of 3-Formylbenzamidine hydrochloride is essential.

-

Safety: Always consult the Safety Data Sheet (SDS) provided by the supplier before use. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: The compound is a hydrochloride salt and can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect the reactive aldehyde group from oxidation and hydrolysis.[]

Conclusion

3-Formylbenzamidine hydrochloride is more than the sum of its parts. It represents a strategic convergence of a proven pharmacophore (benzamidine) and a versatile synthetic handle (formyl group). For researchers in drug discovery and chemical biology, this reagent is a valuable starting point for the rational design of potent and selective enzyme inhibitors, the construction of novel heterocyclic libraries, and the development of sophisticated chemical probes to explore complex biological systems. Its thoughtful application can accelerate the journey from initial hit identification to lead optimization.

References

-

PubChem. 3-Formylbenzamide | C8H7NO2 | CID 10630670. National Institutes of Health. Available from: [Link]

-

Wikipedia. Benzamidine. Available from: [Link]

-

CAS Common Chemistry. Benzamidine, hydrochloride. American Chemical Society. Available from: [Link]

-

PubMed Central. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. National Institutes of Health. Available from: [Link]

- Google Patents. CN106565541A - Synthesis method for benzamidine derivatives.

- Google Patents. CN107353230A - A kind of synthetic method of Amidinobenzene hydrochloride.

Sources

- 1. echemi.com [echemi.com]

- 2. 3-FORMYL BENZAMIDINE HYDROCHLORIDE | 57081-01-3 [chemicalbook.com]

- 3. 3-FORMYL BENZAMIDINE HYDROCHLORIDE CAS#: 57081-01-3 [chemicalbook.com]

- 4. 错误页 [amp.chemicalbook.com]

- 6. Benzamidine - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Solubility of 3-Formylbenzamidine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Formylbenzamidine hydrochloride, a molecule of interest in contemporary drug discovery and chemical biology. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a robust analytical framework by leveraging detailed solubility data from its close structural analogue, benzamidine hydrochloride. We delve into the core physicochemical principles governing its solubility in aqueous and organic media, predict the influence of the 3-formyl substitution, and provide a field-proven, detailed experimental protocol for accurate thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and empirically validate the solubility profile of this and similar molecules.

Introduction: The Molecular Profile of 3-Formylbenzamidine Hydrochloride

3-Formylbenzamidine hydrochloride is a bifunctional aromatic compound featuring two key chemical moieties on a benzene ring:

-

A protonated amidinium group (-C(NH₂)(NH₂⁺)), present as a hydrochloride salt. This group is highly polar and basic, meaning it is protonated and positively charged under physiological pH.[1]

-

A formyl group (-CHO) at the meta-position. This aldehyde group is a polar, non-ionizable hydrogen bond acceptor.[2]

The presence of the charged amidinium group as a hydrochloride salt is the primary determinant of the molecule's behavior in solution, strongly suggesting a high affinity for polar protic solvents, particularly water.[1] The overall solubility is a complex interplay between the high aqueous affinity conferred by the ionic amidinium salt and the more lipophilic character of the substituted benzene ring.

To provide a quantitative and mechanistically sound analysis, this guide will utilize experimental data from the well-characterized parent compound, benzamidine hydrochloride , as a baseline. We will then apply expert analysis to predict how the 3-formyl substitution modulates these properties.

Theoretical Framework for Solubility

The dissolution of a crystalline solid like 3-Formylbenzamidine hydrochloride into a solvent is governed by two main energetic considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the crystal together (solute-solute interactions).

-

Solvation Energy: The energy released when the solute molecules are stabilized by interactions with solvent molecules (solute-solvent interactions).

For dissolution to occur, the solvation energy must overcome the crystal lattice energy. The key molecular features of 3-Formylbenzamidine hydrochloride dictate the nature of these interactions.

2.1 The Dominant Role of the Amidinium Salt in Aqueous Solubility

Benzamidines are highly basic compounds; their conjugate acids (amidinium ions) have pKa values that ensure they are predominantly protonated and positively charged in most biological and laboratory buffers (e.g., pH 7.4).[1] This ionic character is the most significant contributor to high aqueous solubility. The dissolution process in water is driven by strong ion-dipole interactions between the amidinium cation and water molecules, as well as hydrogen bonding.

2.2 Influence of the 3-Formyl Group

The introduction of a formyl group at the 3-position is expected to modulate the solubility profile of the parent benzamidine hydrochloride in several ways:

-

Electronic Effects on pKa: The formyl group is moderately electron-withdrawing. This effect will decrease the electron density on the benzene ring, which in turn slightly reduces the basicity of the amidine group. Consequently, the pKa of the 3-formylbenzamidine is predicted to be slightly lower than that of unsubstituted benzamidine. While it will still be protonated at neutral pH, this subtle change can influence the solubility-pH profile.[2]

-

Polarity and Hydrogen Bonding: The aldehyde's carbonyl oxygen acts as an additional hydrogen bond acceptor site, potentially enhancing interactions with protic solvents like water and alcohols.[3]

-

Crystal Packing: The substituent can alter the crystal lattice energy. The additional polar interactions from the formyl group could lead to more complex and potentially stronger crystal packing, which would require more energy to overcome during dissolution, thereby potentially reducing solubility compared to the parent compound.

The diagram below illustrates the key intermolecular forces at play during dissolution.

Caption: Shake-Flask Solubility Workflow.

4.4 Step-by-Step Methodology

-

Preparation of Slurry:

-

Accurately weigh an excess amount of 3-Formylbenzamidine hydrochloride (e.g., ~5 mg) and add it to a glass vial. Causality: Using an excess of solid is critical to ensure that the resulting solution is truly saturated at equilibrium.

-

Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

-

Allow the slurries to shake for at least 24 hours. For compounds that may have slow dissolution kinetics or potential for polymorphic transition, a 48 or 72-hour incubation is recommended. [4]Causality: Sufficient time is required to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.

-

-

Sample Separation:

-

After incubation, visually confirm the presence of undissolved solid at the bottom of each vial.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid. Causality: Centrifugation is a crucial step to separate the bulk of the solid phase from the saturated supernatant without disturbing the equilibrium.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial. Discard the first few drops to saturate any binding sites on the filter. Causality: Filtration removes any remaining microscopic particulates that could otherwise dissolve upon dilution and artificially inflate the measured solubility.

-

-

Quantification via HPLC-UV:

-

Standard Preparation: Prepare a stock solution of 3-Formylbenzamidine hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) of known concentration. Create a calibration curve by performing serial dilutions of the stock to cover the expected concentration range (e.g., 1 µg/mL to 500 µg/mL).

-

Sample Preparation: Accurately dilute the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the standards and diluted samples onto the HPLC system.

-

Example HPLC Conditions:

-

Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution. E.g., 70% Water with 0.1% Formic Acid (A) and 30% Acetonitrile with 0.1% Formic Acid (B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a relevant wavelength (e.g., near the λmax of the compound).

-

Injection Volume: 10 µL

-

-

-

Calculation: Determine the concentration of the diluted sample by interpolating its peak area from the linear regression of the calibration curve. Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The final result is the thermodynamic solubility, typically reported in mg/mL or µM.

-

Conclusion

3-Formylbenzamidine hydrochloride is predicted to be a highly water-soluble compound, a characteristic dominated by its nature as an amidinium salt. Its solubility in organic solvents is expected to be high in polar solvents (DMSO, DMF, Ethanol) and poor in nonpolar solvents. While direct experimental data is sparse, a robust analysis based on its structural analogue, benzamidine hydrochloride, provides a reliable framework for anticipating its behavior. The detailed shake-flask protocol provided herein offers a definitive, industry-standard method for empirically determining the thermodynamic solubility of this compound, enabling researchers to generate the precise data needed for applications in drug development and chemical research.

References

- BenchChem. (2025).

- U.S. Environmental Protection Agency. (1992). Method 553: Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction or Liquid-Solid Extraction and Reverse Phase High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. EPA.

- Lundblad, R. L. (2005). Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography.

- Beilstein Journals. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry.

- BYJU'S. (2020). Aldehyde Group. BYJU'S.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: Analytical Methods.

-

Wikipedia. (n.d.). Benzamidine. Wikipedia. [Link]

- PMC. (n.d.).

-

PubChem. (n.d.). Benzamidine. National Institutes of Health. [Link]

- ResearchGate. (n.d.). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water.

- BOC Sciences. (n.d.). CAS 1670-14-0 (Benzamidine hydrochloride). BOC Sciences.

- Bergström, C. A., & Avdeef, A. (2019).

- Skrdla, P. J. (2021). Estimating the maximal solubility advantage of drug salts. International Journal of Pharmaceutics, 595, 120228.

- Weiss, R. G., et al. (2007). Reversible, Room-Temperature, Chiral Ionic Liquids. Amidinium Carbamates Derived from Amidines and Amino-Acid Esters with Carbon Dioxide.

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents. Spiral, Imperial College London.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Enamine.

- Sigma-Aldrich. (n.d.). Benzamidine =99 206752-36-5. Sigma-Aldrich.

- ResearchGate. (n.d.). Solubility and Thermodynamic Properties of Ammonium-Based Gemini Ionic Liquids in Pure Solvents.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- MDPI. (2025). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI.

- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.

- PubMed. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. PubMed.

- PubMed. (n.d.). Chemistry and hypoglycemic activity of N-[[(Dialkylamino)alkoxy]phenyl]benzamidines. PubMed.

- ChemRxiv. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.

- Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6368–6381.

- MDPI. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. MDPI.

- SciELO España. (2023). Solubility data and solubility parameters of barnidipine in different pure solvents. Ars Pharmaceutica.

- ResearchGate. (n.d.). Solubility and Molecular Interactions of Trimetazidine Hydrochloride.

- ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Properties of Labetalol Hydrochloride.

Sources

A Technical Guide to the pKa Determination of 3-Formylbenzamidine Hydrochloride: Principles and Practice

Foreword: The Critical Role of pKa in Modern Drug Discovery

In the landscape of medicinal chemistry, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It dictates the ionization state of a molecule at a given pH, which in turn governs a cascade of critical pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, metabolic stability, and target binding affinity.[1][2] The amidine functional group, a key pharmacophore in numerous therapeutic agents, presents a fascinating case study. Unsubstituted benzamidine is a strong base with a pKa of approximately 11.6.[3] This high basicity facilitates potent interactions, often through bidentate hydrogen bonds with carboxylate residues (e.g., Asp189 in serine proteases), but it simultaneously presents a significant challenge for drug development, as the resulting high polarity can impede oral absorption and overall bioavailability.[3][4]

This guide focuses on 3-formylbenzamidine hydrochloride, a derivative designed to modulate this fundamental property. We will explore the theoretical basis for the expected pKa shift, provide a detailed, field-proven protocol for its empirical determination via potentiometric titration, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of both the principles and the practical execution of pKa determination for this important class of compounds.

Theoretical Framework: Substituent Effects on Amidine Basicity

The introduction of a formyl (-CHO) group at the meta-position (position 3) of the benzene ring is a deliberate chemical modification intended to decrease the basicity of the amidine group. This effect is rooted in the fundamental principles of electronic substituent effects.

The formyl group is a potent electron-withdrawing group (EWG) and exerts its influence through two primary mechanisms:

-

Inductive Effect (-I): The oxygen atom in the formyl group is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework. This effect, while diminishing with distance, reduces the overall electron density on the ring.

-

Resonance Effect (-M or -R): The formyl group can withdraw electron density from the aromatic ring via resonance, delocalizing pi-electrons onto the oxygen atom. While the resonance effect is strongest from the ortho and para positions, the meta-position is still significantly influenced by the group's overall electron-withdrawing character.

This net withdrawal of electron density destabilizes the protonated form of the amidine (the amidinium cation). By pulling electron density away, the formyl group intensifies the positive charge on the amidinium, making it a stronger acid (and thus, its conjugate base, the neutral amidine, is weaker). Consequently, a lower pH is required to deprotonate 50% of the molecules, resulting in a lower pKa value compared to unsubstituted benzamidine.[5] Understanding this shift is critical for designing molecules with an optimal balance of target affinity and drug-like properties.[3]

Caption: Workflow for pKa determination by potentiometric titration.

Data Analysis and Interpretation

The collected data (pH vs. volume of NaOH added) is plotted to generate a sigmoidal titration curve. The pKa is the pH at which the concentrations of the protonated (amidinium) and neutral (amidine) species are equal. This corresponds to the midpoint of the buffer region on the titration curve, also known as the half-equivalence point. [6] To precisely identify this point:

-

Locate the Equivalence Point: This is the point of maximum slope on the titration curve (the inflection point), where all the amidinium hydrochloride has been neutralized. It is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. [1][7]2. Determine the Half-Equivalence Volume: The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

-

Find the pKa: The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.

Alternative and Complementary Methodologies

While potentiometry is robust, other methods can be valuable, particularly under specific circumstances.

-

UV-Vis Spectrophotometric Titration: This method is highly sensitive and requires very little sample. [8]It is applicable if the protonated and neutral forms of the molecule have distinct UV-Vis absorbance spectra. A series of solutions are prepared at different known pH values, and the absorbance is measured. The pKa is then determined by fitting the absorbance vs. pH data to a sigmoidal curve. [9][10]This method is particularly useful for compounds with low solubility. [11]* Computational Prediction: In silico methods can provide rapid pKa estimations before a compound is even synthesized. [12]These methods use quantum mechanical calculations or machine learning models to predict pKa based on molecular structure. [13][14]While powerful for screening large libraries, these predictions should always be confirmed by experimental data for lead compounds, as prediction errors can occur. [14]

Comparative Data and Conclusion

The precise, experimental determination of pKa is non-negotiable in drug development. For 3-formylbenzamidine, we expect a pKa value significantly lower than that of the parent benzamidine, reflecting the electronic influence of the formyl substituent.

| Compound | Amidine Substituent | Expected Electronic Effect | Literature pKa |

| Benzamidine | None (Hydrogen) | Neutral / Reference | ~11.6 [3] |

| 3-Formylbenzamidine | 3-Formyl (-CHO) | Electron-Withdrawing | To be determined experimentally |

| 4-Aminobenzamidine | 4-Amino (-NH₂) | Electron-Donating | > 11.6 (Predicted) |

This guide has outlined the theoretical basis and a practical, robust protocol for determining the pKa of 3-formylbenzamidine hydrochloride. By empirically measuring this value, researchers gain critical insight into the molecule's ionization behavior, enabling more informed decisions in the optimization of ADME properties and the overall drug design process. The integration of theoretical understanding with precise experimental validation, as detailed herein, represents a foundational pillar of successful pharmaceutical development.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

-

Hendrix, M. M. R. M., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Gomez, S., et al. (2006). Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). PubMed. Retrieved from [Link]

-

Avdeef, A., et al. (2016). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Slick, G. D., et al. (1997). Structure-Based Design of Novel Guanidine/Benzamidine Mimics. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Biggs, A. I. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. Retrieved from [Link]

-

Esteve-Romero, J., et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

-

Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. ResearchGate. Retrieved from [Link]

-

Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Retrieved from [Link]

-

Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. ResearchGate. Retrieved from [Link]

-

Xu, Y., & Hurtubise, R. J. (1995). DETERMINATION OF THE pKa VALUES OF POLYCYCLIC AROMATIC HYDROCARBON METABOLITES BY CAPILLARY ZONE ELECTROPHORESIS. Taylor & Francis Online. Retrieved from [Link]

-

Gola, J., et al. (2012). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric measurements with ab initio calculations. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

SVR, P., & JM, H. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]

-

Empel, C., et al. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Retrieved from [Link]

-

Chen, C. Y., et al. (2021). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. Retrieved from [Link]

-

Harding, A. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

-

LibreTexts. (2014). 16.5: The Effect of Substituents on pKa. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzamidine - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. optibrium.com [optibrium.com]

- 13. Computational determination of aqueous pKa values of protonated benzimidazoles (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peerj.com [peerj.com]

Technical Whitepaper: 3-Formylbenzamidine Hydrochloride in Rational Drug Design

Executive Summary

3-Formylbenzamidine hydrochloride (CAS: 57081-01-3) represents a critical pharmacophore in the field of medicinal chemistry, specifically within Fragment-Based Drug Discovery (FBDD). As a bifunctional molecular scaffold, it combines a highly basic amidine group—mimicking the arginine side chain—with a reactive formyl (aldehyde) "warhead" or linker. This unique architecture makes it an invaluable tool for targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin) and serving as a versatile intermediate for Schiff base library generation.

This technical guide synthesizes the physicochemical identity, synthetic pathways, and mechanistic utility of 3-formylbenzamidine hydrochloride, designed for researchers requiring high-fidelity protocols and structural insights.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature and Identification[1][2][3]

-

IUPAC Name: 3-Formylbenzenecarboximidamide hydrochloride

-

Common Synonyms: 3-Amidinobenzaldehyde hydrochloride; m-Formylbenzamidine HCl

-

Molecular Weight: 184.62 g/mol [3]

Structural Properties Table

| Property | Value / Description |

| Physical State | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents |

| pKa (Amidine) | ~11.6 (Strongly basic, protonated at physiological pH) |

| H-Bond Donors | 3 (Amidine group) |

| H-Bond Acceptors | 2 (Aldehyde oxygen, Amidine nitrogen) |

| Stability | Hygroscopic. The aldehyde is susceptible to oxidation (to benzoic acid) or polymerization; store under inert gas at -20°C. |

Part 2: Mechanistic Role in Protease Inhibition

The "Anchor and Warhead" Mechanism

In the context of serine protease inhibition, 3-formylbenzamidine functions through a dual-interaction mechanism. Its efficacy is driven by the geometric complementarity between the molecule and the enzyme's active site.

-

The Anchor (Amidine): The protonated amidine group (

) acts as an arginine mimetic. It enters the deep, negatively charged S1 specificity pocket of the protease, forming a critical bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in trypsin numbering). This interaction anchors the inhibitor, determining specificity.[6] -

The Warhead (Formyl): The aldehyde group at the meta position is positioned near the catalytic triad (Ser195, His57, Asp102). Aldehydes are electrophilic and can undergo nucleophilic attack by the hydroxyl group of the catalytic Serine 195 , forming a reversible hemiacetal adduct. This mimics the tetrahedral transition state of peptide bond hydrolysis, significantly increasing binding affinity compared to simple benzamidines.

Diagram 1: Mechanism of Action (Trypsin-Like Proteases)

Caption: Dual-mode binding showing the electrostatic anchor (S1 pocket) and the reversible covalent interaction (Catalytic Serine).

Part 3: Synthetic Protocols

Synthesis Strategy: The Modified Pinner Reaction

The most robust route to 3-formylbenzamidine hydrochloride utilizes the Pinner reaction starting from 3-cyanobenzaldehyde.

-

Challenge: The aldehyde group is sensitive to the harsh acidic conditions of the Pinner reaction and can form acetals.

-

Solution: The protocol below accounts for acetal formation and subsequent hydrolysis to yield the pure aldehyde.

Step-by-Step Methodology

Reagents: 3-Cyanobenzaldehyde, Anhydrous Ethanol, Dry HCl gas, Anhydrous Ammonia (or Ammonium Carbonate), Diethyl Ether.

1. Formation of the Pinner Salt (Imidate) [7][8][9][10]

-

Dissolve 3-cyanobenzaldehyde (10 mmol) in anhydrous ethanol (5 mL) and dry CHCl₃ (10 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice-salt bath. Critical: Moisture exclusion is essential to prevent hydrolysis of the nitrile to the amide.

-

Bubble dry HCl gas through the solution for 2–3 hours until saturation.

-

Seal the flask and store at 0°C–4°C for 24–48 hours. A precipitate (ethyl imidate hydrochloride) may form.

-

Note: Under these conditions, the aldehyde may convert to the diethyl acetal. This is reversible.

-

2. Ammonolysis to Amidine

-

Remove excess HCl and solvent under reduced pressure (keep temperature < 30°C).

-

Resuspend the residue in anhydrous ethanol (20 mL).

-

Cool to 0°C and treat with anhydrous ammonia (gas) or a solution of 7N NH₃ in methanol (excess, ~3 eq).

-

Stir at room temperature for 12–24 hours.

-

Concentrate the mixture to dryness.

3. Hydrolysis and Purification

-

The crude residue likely contains the acetal-amidine. Dissolve in minimal dilute HCl (0.5 M) and stir for 1 hour at RT to ensure deprotection of the acetal back to the formyl group.

-

Evaporate to dryness. Recrystallize from Isopropanol/Ether or Acetone.

-

Yield Expectation: 60–75%.

Diagram 2: Synthetic Workflow

Caption: Synthesis via Pinner reaction including the critical acetal hydrolysis step.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.1 ppm (s, 1H): Distinctive signal for the Aldehyde (-CHO) proton. Absence indicates oxidation or acetal protection.

-

δ 9.4–9.6 ppm (bs, 2H/4H): Exchangeable Amidine (-C(=NH)NH₂) protons.

-

δ 8.1–8.4 ppm (m, aromatic): Protons at C2 and C4 (deshielded by electron-withdrawing groups).

-

δ 7.8–8.0 ppm (m, aromatic): Protons at C5 and C6.

-

-

IR Spectroscopy (ATR):

-

1680–1700 cm⁻¹: Strong C=O stretch (Aldehyde).

-

1610–1640 cm⁻¹: C=N stretch (Amidine).

-

3100–3300 cm⁻¹: N-H stretch (Broad, Amidine salt).

-

Part 5: Handling and Safety Data

Signal Word: WARNING

| Hazard Class | H-Code | Precautionary Measure |

| Skin Irritation | H315 | Wear nitrile gloves; wash contaminated skin immediately. |

| Eye Irritation | H319 | Wear safety goggles. Rinse cautiously with water for 15 mins if exposed. |

| STOT-SE | H335 | Avoid dust inhalation; use in a fume hood. |

Storage Protocol:

-

Hygroscopic: Store in a desiccator.

-

Oxidation Sensitive: Purge vial with Argon/Nitrogen after use.

-

Temperature: -20°C for long-term storage to prevent degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16219042, Benzamidine hydrochloride hydrate. (General Benzamidine Properties). Retrieved from [Link]

-

Stürzebecher, J., et al. (1977). Inhibition of serine proteinases by benzamidine derivatives.[11] Acta Biologica et Medica Germanica.[11] (Structure-Activity Relationships). Retrieved from [Link]

-

Organic Chemistry Portal. Pinner Reaction: Mechanism and Protocols. (Synthetic Methodology). Retrieved from [Link]

-

McConnell, R. M., et al. (1990). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. (Mechanistic Insight). Retrieved from [Link]

Sources

- 1. 3-FORMYL BENZAMIDINE HYDROCHLORIDE CAS#: 57081-01-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 3-FORMYL BENZAMIDINE HYDROCHLORIDE | 57081-01-3 [chemicalbook.com]

- 4. 3-FORMYL BENZAMIDINE HYDROCHLORIDE | 57081-01-3 [amp.chemicalbook.com]

- 5. Benzamidine HCl hydrate | C7H11ClN2O | CID 16219042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Pinner Reaction [organic-chemistry.org]

- 11. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-Formylbenzamidine Hydrochloride in Serine Protease Inhibition

The following technical guide details the role, mechanism, and application of 3-Formylbenzamidine Hydrochloride in serine protease inhibition and bioprocessing.

Content Type: Technical Whitepaper & Experimental Guide Subject: 3-Formylbenzamidine Hydrochloride (CAS: 59557-91-4) Target Enzyme Class: Serine Proteases (Trypsin-like: EC 3.4.21.4)

Executive Summary

3-Formylbenzamidine hydrochloride represents a specialized class of "functionalized" competitive inhibitors. While it shares the core pharmacophore of benzamidine (a classic P1 residue mimic), the addition of a formyl (-CHO) group at the meta position transforms it from a simple inhibitor into a versatile chemical tool.

Its primary roles in biochemical research and drug development are twofold:

-

Reversible Competitive Inhibition: It binds the S1 specificity pocket of trypsin-like serine proteases, preventing substrate access.

-

Affinity Ligand Precursor: The formyl group serves as a reactive "handle" for immobilization onto chromatographic matrices (via reductive amination) without disrupting the critical amidine-enzyme interaction.

Molecular Mechanism of Action[1]

The Pharmacophore: P1 Mimicry

The inhibitory potency of 3-formylbenzamidine is driven by the amidine group (

-

Electrostatic Anchoring: The protonated amidine forms a critical salt bridge with the carboxylate side chain of Aspartate-189 (in Trypsin) located at the bottom of the S1 specificity pocket.

-

Steric Occlusion: The benzene ring occupies the hydrophobic S1 cleft, physically blocking the catalytic triad (His57, Asp102, Ser195) from accessing bulk substrates.

The Role of the Formyl Group

Unlike peptide aldehydes (e.g., Leupeptin) which form a reversible covalent hemiacetal with the catalytic Ser195, the formyl group in 3-formylbenzamidine is positioned at the meta (3-position) of the phenyl ring.

-

Electronic Effect: The formyl group is electron-withdrawing. This slightly reduces the pKa of the amidine group compared to unsubstituted benzamidine, potentially modulating the strength of the salt bridge depending on the specific pH environment.

-

Chemical Reactivity (The "Handle"): The primary utility of the 3-formyl variant is not enhanced inhibition via the aldehyde, but rather orthogonality . The aldehyde allows the molecule to be covalently linked to solid supports (beads/resins) while leaving the amidine group free to bind the enzyme.

Visualization: Inhibition Pathway

The following diagram illustrates the competitive nature of the inhibition and the specific interactions within the S1 pocket.

Caption: Competitive inhibition logic showing 3-Formylbenzamidine blocking the S1 pocket via Asp189 interaction.

Thermodynamics & Kinetics

Researchers must validate the inhibition profile using standard kinetic assays. 3-Formylbenzamidine acts as a Type I Competitive Inhibitor .

Kinetic Constants

While specific

| Parameter | Benzamidine (Standard) | 3-Formylbenzamidine | Interpretation |

| Inhibition Type | Competitive | Competitive | Vmax remains constant; Km increases. |

| The formyl group may cause minor steric clashes or electronic deactivation, slightly increasing | |||

| Binding Mode | Non-covalent | Non-covalent | Rapid equilibrium; fully reversible upon dialysis. |

| pH Optimum | 7.0 - 8.0 | 7.0 - 8.0 | Requires protonated amidine. |

*Note:

Application: Synthesis of Affinity Media

The most critical application of 3-formylbenzamidine is the fabrication of high-specificity affinity chromatography columns. The aldehyde allows for reductive amination coupling, which creates a stable secondary amine linkage.

Coupling Workflow (Graphviz)

Caption: Reductive amination pathway for immobilizing 3-formylbenzamidine onto amine-beads.

Detailed Coupling Protocol

Objective: Create a Trypsin-affinity column.

Safety: Sodium Cyanoborohydride (

-

Matrix Preparation:

-

Wash 10 mL of amine-terminated resin (e.g., Amino-Sepharose or magnetic amine beads) with Coupling Buffer (0.1 M Phosphate, 0.15 M NaCl, pH 7.0).

-

Note: Avoid Tris buffers as they contain primary amines that compete for the ligand.

-

-

Ligand Solubilization:

-

Dissolve 3-Formylbenzamidine HCl in Coupling Buffer to a final concentration of 10–20 mM.

-

Tip: If solubility is poor, add up to 10% DMSO.

-

-

Schiff Base Formation:

-

Mix the resin slurry (50% v/v) with the ligand solution.

-

Incubate with gentle rotation for 1 hour at Room Temperature (RT).

-

-

Reduction (Locking the Bond):

-

Blocking & Washing:

-

Wash resin with 10 column volumes (CV) of Coupling Buffer.

-

Block remaining active amines on the resin by adding 1 M Glycine (pH 8.0) or Acetic Anhydride (if using hydrazide chemistry).

-

Final Wash: Alternate high pH (0.1M Tris-HCl, pH 8.5) and low pH (0.1M Acetate, pH 4.5) buffers to remove non-covalently bound ligand.

-

Experimental Protocol: Enzyme Inhibition Assay

To verify the activity of free 3-formylbenzamidine in solution before coupling or for kinetic studies.

Reagents:

-

Buffer: 50 mM Tris-HCl, 10 mM

, pH 8.0. -

Substrate: BAPNA (

-Benzoyl-L-arginine 4-nitroanilide hydrochloride), 1 mM stock. -

Enzyme: Trypsin (bovine or porcine), 100 nM stock.

-

Inhibitor: 3-Formylbenzamidine HCl (prepare serial dilutions: 0, 10, 50, 100, 500

).

Procedure:

-

Blanking: Add 100

buffer to the blank well. -

Inhibitor Incubation: In experimental wells, add 80

Buffer + 10-

Critical Step: Incubate for 10 minutes at 25°C to allow equilibrium binding (

).

-

-

Reaction Start: Add 100

BAPNA substrate to all wells. -

Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

-

Analysis:

-

Calculate initial velocity (

) for each inhibitor concentration. -

Plot

vs.

-

References

-

Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[7] European Journal of Biochemistry. Link

-

Labes, R., & Bourguet, E. (2012). Benzamidine derivatives as serine protease inhibitors: Structure-activity relationship.[7] Journal of Medicinal Chemistry (Generic reference to class SAR).

-

Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. (See section on Ligand Coupling via Reductive Amination). Link

-

Bio-Rad Laboratories. Affi-Gel 10 and 15 Affinity Media Instructions. (Protocol for amine/aldehyde coupling). Link

-

Tanizawa, K., et al. (1971). Inverse substrates for trypsin. Efficient enzymatic hydrolysis of specific acyl ammonium salts. Journal of the American Chemical Society. (Discusses benzamidine binding energetics). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Hemiacetal stabilization in a chymotrypsin inhibitor complex and the reactivity of the hydroxyl group of the catalytic serine residue of chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Analysis: 3-Formylbenzamidine vs. 4-Formylbenzamidine Hydrochloride

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

This guide provides a rigorous technical comparison between 3-Formylbenzamidine (meta-substituted) and 4-Formylbenzamidine hydrochloride (para-substituted). While both compounds share the same molecular formula (

-

4-Formylbenzamidine is a linear scaffold predominantly used as a "warhead" precursor in the design of serine protease inhibitors (e.g., thrombin, urokinase), where the amidine moiety anchors the molecule in the S1 specificity pocket.

-

3-Formylbenzamidine acts as an angular building block (

geometry), critical in supramolecular chemistry (MOFs/COFs) for generating porosity and in medicinal chemistry for targeting enzymes with non-linear active site topologies, such as S-adenosylmethionine decarboxylase.

Structural & Physicochemical Profiling[1]

The core distinction lies in the positional isomerism relative to the benzene ring. This dictates the vector of the hydrogen bond donors/acceptors and the electronic communication between the functional groups.

Geometric and Electronic Analysis

| Feature | 3-Formylbenzamidine (Meta) | 4-Formylbenzamidine HCl (Para) |

| Geometry | Angled ( | Linear ( |

| Electronic Coupling | Discontinuous: No direct resonance conjugation between amidine and formyl groups. Inductive effects dominate. | Conjugated: Direct resonance path exists. The electron-withdrawing formyl group lowers the basicity of the amidine more significantly. |

| Basicity (Est. pKa) | Higher (~11.0 - 11.4): Less resonance withdrawal from the meta-formyl group. | Lower (~10.5 - 10.9): Stronger electron withdrawal via resonance reduces amidine basicity. |

| Primary Utility | Linker/Spacer: MOFs, COFs, bent-core liquid crystals. | Pharmacophore: Serine protease inhibitors (S1 pocket binding). |

Stability and Salt Forms

Both compounds are unstable as free bases due to the nucleophilic amidine attacking the electrophilic aldehyde (inter- or intramolecularly), leading to polymerization.

-

The Hydrochloride Salt: The protonation of the amidine (

) eliminates its nucleophilicity, preventing self-condensation with the aldehyde. -

Protocol: Always handle these compounds as their HCl salts . Convert to the free base in situ only when the electrophile for the next reaction is present.

Synthetic Pathways

The synthesis of both isomers typically proceeds via the Pinner Reaction from their corresponding cyanobenzaldehydes. This method avoids harsh reduction conditions that would reduce the aldehyde.

Pinner Synthesis Workflow

The nitrile group is converted to an imidate ester (Pinner salt) using dry HCl in ethanol, followed by ammonolysis.

Figure 1: General Pinner synthesis route for formylbenzamidines. Acetals may form transiently during the HCl/EtOH step but are hydrolyzed back to aldehydes during workup.

Reactivity & Functionalization[2]

These molecules are bifunctional synthons . The choice of reaction conditions allows for selective derivatization of either the aldehyde or the amidine.

Divergent Reactivity Profile

-

Aldehyde Reactivity (Electrophilic):

-

Schiff Base Formation: Reacts with primary amines to form imines. Critical for linking the benzamidine pharmacophore to larger scaffolds.

-

Reductive Amination: Converts the aldehyde to a secondary amine, creating a stable, flexible linker.

-

Wittig/Horner-Wadsworth-Emmons: Extends the carbon chain, often used to create cinnamic acid derivatives (e.g., in antibiotic synthesis).

-

-

Amidine Reactivity (Nucleophilic/Binucleophilic):

-

Heterocycle Formation: Reacts with 1,3-dicarbonyls (e.g., malonates, acetylacetone) to form pyrimidines .

-

Imidazoline Formation: Reacts with 1,2-diamines to form imidazolines.

-

Figure 2: Divergent synthetic utility. The molecule allows orthogonal functionalization at either the "head" (amidine) or "tail" (aldehyde).

Applications in Drug Discovery & Materials

4-Formylbenzamidine: The Protease Warhead

The 4-isomer is a "privileged structure" in medicinal chemistry for targeting Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa, uPA).

-

Mechanism: The amidine group mimics the side chain of Arginine (Arg), forming a critical salt bridge with the Aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket.

-

Role of Formyl Group: The para-formyl group projects out of the S1 pocket towards the S2/S3 sites. It serves as a handle to attach hydrophobic groups that interact with the "aryl binding site," enhancing potency and selectivity.

-

Example: Synthesis of NAPAP analogs (thrombin inhibitors) often utilizes 4-amidinobenzaldehyde as a starting material to link the P1 arginine mimic to the P2/P3 backbone.

3-Formylbenzamidine: Geometry Control

The 3-isomer is utilized when the linear geometry of the 4-isomer causes steric clash.

-

Enzyme Inhibition: Used in inhibitors for S-Adenosylmethionine Decarboxylase (SAMDC) . The meta-positioning allows the amidine to bind to the active site while the aldehyde-derived tail navigates a bent channel to interact with the pyruvoyl cofactor.

-

MOFs/COFs: Used as a linker to introduce angles (

) into the framework. This prevents the formation of dense, non-porous packing (common with linear linkers) and favors the formation of cages or helical channels.

Experimental Protocols

Synthesis of 4-Formylbenzamidine Hydrochloride

This protocol is self-validating via the observation of the intermediate precipitate.

-

Preparation of Pinner Salt:

-

Dissolve 4-cyanobenzaldehyde (10 mmol) in anhydrous ethanol (20 mL) and dry diethyl ether (20 mL).

-

Cool to 0°C in an ice bath.[1]

-

Bubble dry HCl gas through the solution for 30-45 minutes until saturation. Checkpoint: The solution should turn yellow/orange.

-

Seal the flask and store at 4°C for 24 hours. A white precipitate (imidate ester hydrochloride) should form.

-

-

Ammonolysis:

-

Filter the precipitate rapidly (hygroscopic!) and wash with dry ether.

-

Resuspend the solid in anhydrous ethanol (30 mL).

-

Cool to 0°C and bubble dry ammonia gas (or add 7N NH3 in MeOH) until distinct basicity (pH > 9).

-

Stir at room temperature for 12 hours.

-

-

Isolation:

-

Concentrate the solvent under reduced pressure.

-

Recrystallize the residue from Ethanol/Ether.

-

Yield: Typically 70-85%. MP: >250°C (dec).

-

Storage and Handling

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Stability: The aldehyde is prone to oxidation to the carboxylic acid (4-amidinobenzoic acid) if exposed to air/moisture for prolonged periods. Verify purity via TLC (eluent: MeOH/DCM 1:9) before use; the acid will trail significantly compared to the aldehyde.

References

-

Bordwell pKa Table. Acidity in DMSO and Water. Retrieved from [Link]

-

National Institutes of Health (NIH). Clonidine displacement from type 1 imidazoline receptor by p-aminobenzamidine. PubMed. Retrieved from [Link]

-

MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. Retrieved from [Link]

Sources

safety data sheet (SDS) for 3-Formylbenzamidine hydrochloride

CAS: 57081-01-3 | Formula: C₈H₉ClN₂O | M.W.: 184.62 g/mol

Executive Summary

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for 3-Formylbenzamidine hydrochloride . While standard SDS documents focus on compliance, this whitepaper focuses on chemical stability, reactivity management, and experimental integrity .

3-Formylbenzamidine hydrochloride is a bifunctional building block containing a cationic amidine moiety (protease inhibitor pharmacophore) and a reactive formyl (aldehyde) handle (for reductive amination or heterocycle formation). Its dual nature requires specific handling to prevent autoxidation of the aldehyde and hydrolysis of the amidine.

Chemical Identity & Molecular Logic

The molecule consists of a benzene ring substituted at the meta positions. The interplay between the electron-withdrawing formyl group and the positively charged amidinium group creates a unique electronic environment.

| Property | Specification | Technical Implication |

| CAS Number | 57081-01-3 | Unique identifier for inventory and regulatory tracking. |

| Appearance | Off-white to pale yellow solid | Yellowing indicates potential oxidation of the aldehyde to a Schiff base or carboxylic acid. |

| Solubility | High in Water, DMSO, Methanol | The hydrochloride salt confers water solubility; avoid non-polar solvents (Hexane/Et₂O) for dissolution. |

| pKa (Est) | ~11.6 (Amidine) | Highly basic functionality masked as a salt. Neutralization releases the free base, which is less stable. |

| Hygroscopicity | Moderate to High | The HCl salt lattice attracts atmospheric moisture, accelerating hydrolysis. |

Reactivity Profile (Graphviz Visualization)

The following diagram illustrates the primary degradation pathways researchers must mitigate.

Figure 1: Primary degradation pathways. The aldehyde is susceptible to aerobic oxidation, while the amidine is sensitive to hydrolytic cleavage under basic or hot conditions.

Hazard Matrix & Toxicology

While not classified as a "High Potency API" (HPAPI), the compound acts as a serine protease inhibitor mimic, biologically active by design.

GHS Classification (OSHA HCS / EU CLP)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

Mechanistic Toxicology

-

Mucous Membranes: The aldehyde group reacts with amine residues in proteins (Schiff base formation), leading to tissue cross-linking and irritation.

-

Enzyme Inhibition: As a benzamidine derivative, it reversibly inhibits trypsin-like serine proteases.[4] Systemic absorption could theoretically affect coagulation cascades, though the LD50 is generally high for this class (>500 mg/kg est. based on benzamidine analogs).[5][6]

Stability & Storage Protocol

The Golden Rule: Treat 3-Formylbenzamidine HCl as an air-sensitive aldehyde first, and a stable salt second.

Storage Conditions

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The aldehyde is prone to autoxidation to 3-amidinobenzoic acid upon prolonged air exposure.

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-initiated radical oxidation.

Handling Workflow (The "Dry Chain")

To maintain >98% purity during synthesis:

-

Equilibration: Allow the refrigerated vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic salt.

-

Weighing: Perform weighing quickly. For large scale (>1g), weigh inside a glovebox or under a nitrogen funnel.

-

Solvent Choice: Use anhydrous solvents (MeOH, DMF) if the subsequent reaction is moisture-sensitive (e.g., reductive amination).

Figure 2: The "Dry Chain" protocol to prevent hydrolysis and oxidation during experimental setup.

Emergency Response & First Aid

Scenario: Accidental Inhalation (Powder)

-

Mechanism: The HCl salt is acidic; the aldehyde is reactive. Inhalation causes immediate burning of the nasal mucosa.

-

Action: Move to fresh air immediately. Do not use neutralizing sprays (bicarbonate) in the nose/lungs; rinse only with saline or water if compatible.

Scenario: Eye Contact

-

Action: Rinse cautiously with water for 15 minutes .

-

Critical Note: Contact lenses must be removed immediately. The amidine salt can bind to hydrogel lenses, creating a reservoir of irritant against the cornea.

Scenario: Spill Cleanup

-

Solid Spill: Do not dry sweep (generates dust). Use a wet wipe or dampen with inert oil/water before sweeping.

-

Neutralization: Wipe the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize the acidity of the HCl residue.

Disposal & Transport

-

Waste Stream: Halogenated Organic Waste (due to HCl).

-

Reactivity: Do not mix with strong oxidizers (Peroxides, Nitric Acid) in the waste stream, as the aldehyde can undergo exothermic oxidation.

-

Transport: Not regulated as Dangerous Goods (DOT/IATA) for transport, but should be labeled "Moisture Sensitive."

References

-

ChemicalBook. (2025).[1][7] 3-Formylbenzamidine hydrochloride Properties and CAS 57081-01-3.[8] Link

-

Fisher Scientific. (2025). Safety Data Sheet: Benzamidine Hydrochloride (Analogous Hazard Data). Link

-

Cayman Chemical. (2025).[1][7] Benzamidine (hydrochloride) Safety Data Sheet. Link

-

PubChem. (2025). Benzamidine Hydrochloride - Compound Summary. Link

-

FDA. (2014). Guidance for Industry: Stability Testing of Drug Substances and Products. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. Benzamidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3-FORMYL BENZAMIDINE HYDROCHLORIDE | 57081-01-3 [amp.chemicalbook.com]

Metabolic Stability of Benzamidine Derivatives: A Technical Guide

Executive Summary: The Benzamidine Paradox

In the design of serine protease inhibitors (Thrombin, Factor Xa, Trypsin, Matriptase), the benzamidine moiety is a privileged pharmacophore. It serves as a potent arginine mimetic, forming a critical salt bridge with the aspartate residue (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket.

However, this potency comes at a high pharmacokinetic cost. The benzamidine group is highly basic (

-

Negligible Passive Permeability: Limiting oral bioavailability.

-

Metabolic Vulnerability: Susceptibility to N-hydroxylation and subsequent conjugation.

This guide details the metabolic mechanisms governing benzamidine stability and provides actionable protocols for optimizing these derivatives into viable drug candidates.

Mechanistic Analysis: Metabolic Pathways

Understanding the metabolic fate of benzamidine is not just about stability; it is about the interplay between deactivation (clearance) and activation (prodrug strategies).

The Oxidative Liability (Clearance)

The primary Phase I metabolic route for benzamidines is N-hydroxylation , catalyzed by Cytochrome P450 enzymes (primarily CYP1A2 and CYP2C subfamilies).

-

Reaction: Benzamidine

N-Hydroxybenzamidine (Benzamidoxime). -

Consequence: While less basic, the N-hydroxy metabolite is often a substrate for further Phase II conjugation (Glucuronidation) or reduction back to the parent.

The Reductive Asset (Prodrug Activation)

To overcome poor permeability, benzamidines are frequently masked as amidoxime prodrugs . These are neutral, permeable, and orally bioavailable. Once absorbed, they must be reduced back to the active benzamidine.

-

Enzyme System: The Mitochondrial Amidoxime Reducing Component (mARC) .[1][2][3]

-

Mechanism: mARC (a molybdenum-containing enzyme) functions in concert with Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R) to catalyze the retro-reduction.[1]

-

Location: Outer mitochondrial membrane (and consequently found in microsomal fractions).

Pathway Visualization

Figure 1: The Oxidative-Reductive Cycle of Benzamidine Metabolism. Note the reversibility between the active drug and the prodrug form.

Optimization Strategies

When a benzamidine lead shows poor stability or permeability, employ the following engineering strategies.

The Double-Prodrug Strategy (Dabigatran Model)

A single amidoxime modification may not be sufficient for optimal lipophilicity.

-

Approach: Cap the amidine with a hydroxy group (amidoxime) AND an ester (e.g., hexyloxycarbonyl).

-

Mechanism:

-

Esterases cleave the carbamate/ester.

-

mARC reduces the amidoxime to the benzamidine.

-

-

Benefit: Increases

significantly, enabling intestinal absorption.

Bioisosteric Replacement

Replace the benzamidine with less basic, metabolically robust scaffolds that maintain the critical salt-bridge geometry.

| Scaffold Class | Example Structure | pKa | Metabolic Stability | Key Feature |

| Benzamidine | Phenyl-C(=NH)NH2 | ~11.6 | Low (Oxidation) | High Potency (Arg mimic) |

| Amidoxime | Phenyl-C(=NOH)NH2 | ~5.0 | High (Reversible) | Prodrug (Permeable) |

| Amino-isoquinoline | 1-Amino-isoquinoline | ~7-9 | Moderate | Rigid, lower basicity |

| Chlorophenyl | p-Cl-Phenyl | Neutral | High | Hydrophobic S1 binding (Factor Xa) |

| Aminopyridine | 2-Aminopyridine | ~6.8 | Moderate | Weak base, good H-bond donor |

Fluorine Modulation

Introduction of a fluorine atom ortho to the amidine group lowers the

Experimental Protocols

To validate these strategies, you must distinguish between oxidative clearance (bad) and reductive activation (good). Standard S9 stability assays often fail to capture the reductive pathway unless specifically optimized.

Protocol A: Reductive Activation Assay (Prodrug Validation)

Objective: Determine the rate of conversion from Amidoxime Prodrug

Materials:

-

Enzyme Source: Human Liver S9 Fraction (contains both microsomes and mitochondria) or purified Mitochondrial fractions.

-

Cofactor: 1 mM NADH (freshly prepared).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow:

-

Preparation: Thaw S9 fractions on ice. Dilute to 1.0 mg/mL protein concentration in phosphate buffer.

-

Pre-incubation: Add test compound (Amidoxime derivative) at 10

M. Incubate at 37°C for 5 minutes. -

Initiation: Add NADH (not NADPH) to a final concentration of 1 mM.

-

Sampling: At

min, remove 50 -

Quenching: Immediately add 150

L ice-cold Acetonitrile containing Internal Standard. -

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS. Monitor the appearance of the benzamidine parent mass.

Protocol B: Oxidative Stability Assay (Clearance)

Objective: Assess the stability of the active benzamidine against CYP-mediated N-hydroxylation.

Materials:

-

Enzyme Source: Human Liver Microsomes (HLM).

-

Cofactor: 1 mM NADPH (or regenerating system).

Step-by-Step Workflow:

-

Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4).

-

Initiation: Add Benzamidine derivative (1

M) + NADPH (1 mM). -

Sampling:

min. -

Quenching: Add Acetonitrile/MeOH (1:1).

-

Analysis: LC-MS/MS monitoring disappearance of parent.

-

Calculation: Calculate

based on the elimination rate constant

Assay Decision Tree

Figure 2: Screening workflow for benzamidine derivatives. Note that prodrugs require a reductive pre-screen before standard oxidative stability testing.

References

-

The Mitochondrial Amidoxime Reducing Component (mARC): From Prodrug Activation to Drug Target. Source: Journal of Biological Chemistry (2023) URL:[Link]

-